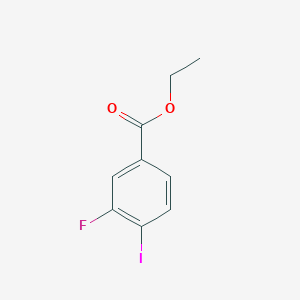

Ethyl 3-Fluoro-4-iodobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-Fluoro-4-iodobenzoate is a chemical compound with the molecular formula C9H8FIO2 . It has a molecular weight of 294.06 . This compound is a solid at room temperature .

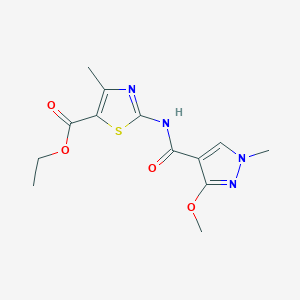

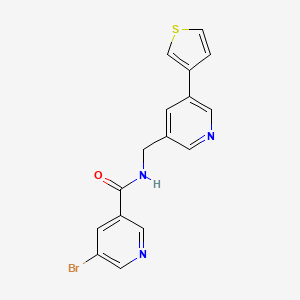

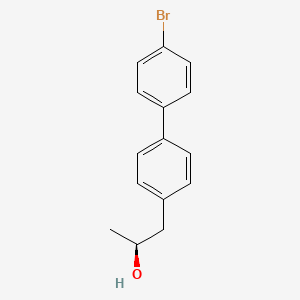

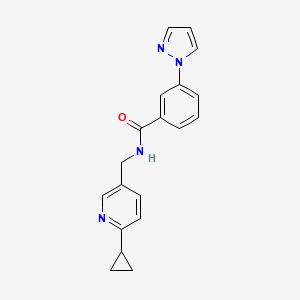

Molecular Structure Analysis

The molecular structure of Ethyl 3-Fluoro-4-iodobenzoate consists of 9 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, 1 iodine atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis

Ethyl 3-Fluoro-4-iodobenzoate is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications

Synthesis and Spectroanalysis

Ethyl 3-iodobenzoate, a related compound to Ethyl 3-Fluoro-4-iodobenzoate, is utilized in the synthesis of various hydrazones and oxadiazolines. These compounds, produced through a series of reactions including cyclodehydration, have been analyzed using IR spectroscopy to confirm their structures (H. Jun, 2011).

Catalyst-free Coupling Reactions

In a study on halobenzoic acids, including 4-iodobenzoic acid, catalyst-free phosphorus-carbon (P–C) coupling reactions with diarylphosphine oxides were performed. The reaction product, phosphinoylbenzoic acids, was converted into corresponding ethyl esters, demonstrating a potential application in organic synthesis (Erzsébet Jablonkai & G. Keglevich, 2015).

Magnesiation of Functionalized Iodobenzenes

Research on the magnesiation of functionalized aromatic halides, such as ethyl 3- or 4-iodobenzoate, has been conducted using active magnesium. This process yielded phenylmagnesium iodides, which were then reacted with carbonyl compounds to produce various adducts (O. Sugimoto, K. Aoki, & K. Tanji, 2004).

Structural Analyses of Binuclear Zn(II) Complexes

Ethyl 3-Fluoro-4-iodobenzoate, in its related form of 2-iodobenzoic acid, has been utilized in the formation of binuclear neutral complexes involving Zn(II) ions. These complexes, characterized by specific noncovalent I⋯I interactions, were analyzed through X-ray crystallography (M. A. Bondarenko & S. A Adonin, 2021).

Synthesis of Isocoumarins

The coupling reaction of o-iodobenzoic acid with terminal alkynes using a Pd/C-based catalyst system produced 3-substituted isocoumarins in EtOH. This process highlights the potential use of similar halobenzoic acids in the synthesis of organic compounds (V. Subramanian et al., 2005).

Luminescent and Structural Properties of Lanthanide Complexes

The use of halogenated benzoate ligands, including 4-iodobenzoate, in synthesizing europium(III), gadolinium(III), and terbium(III) complexes reveals how the halogens affect their luminescent and structural properties. This research offers insights into the design of materials with specific optical characteristics (J. Monteiro et al., 2015).

Safety and Hazards

properties

IUPAC Name |

ethyl 3-fluoro-4-iodobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FIO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLQREFLOXXOCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)I)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FIO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2360679.png)

![3-[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carbonyl]-1H-pyrazin-2-one](/img/structure/B2360687.png)

![3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde](/img/structure/B2360691.png)

![[1-Methyl-5-(prop-2-enoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2360693.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2360694.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one](/img/structure/B2360697.png)